molecular formula C28H35NO3 B12295790 Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-

Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-

Cat. No.: B12295790
M. Wt: 433.6 g/mol
InChI Key: OITMRMJCWZIDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a secondary alcohol. This intermediate is then reacted with 4-[2-(diethylamino)ethoxy]benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- involves its interaction with estrogen receptors. As a nonsteroidal antiestrogen, it binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cells. This mechanism is particularly relevant in the context of hormone-related cancers, where the compound can help reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: Another nonsteroidal antiestrogen used in the treatment of breast cancer.

    Raloxifene: A selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention.

    Clomiphene: A SERM used in the treatment of infertility.

Uniqueness

Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl- is unique due to its specific chemical structure, which allows it to interact with estrogen receptors in a distinct manner compared to other antiestrogens. Its nonsteroidal nature also differentiates it from steroidal antiestrogens, providing a different profile of biological activity and potential therapeutic applications .

Properties

Molecular Formula

C28H35NO3

Molecular Weight

433.6 g/mol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C28H35NO3/c1-4-29(5-2)21-22-32-27-17-13-25(14-18-27)28(30,24-9-7-6-8-10-24)20-19-23-11-15-26(31-3)16-12-23/h6-18,30H,4-5,19-22H2,1-3H3

InChI Key

OITMRMJCWZIDON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O

Origin of Product

United States

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